(6-cyclopropyloxan-2-yl)methanamine, Mixture of diastereomers

描述

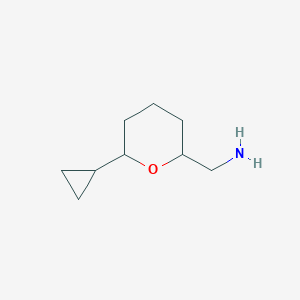

(6-Cyclopropyloxan-2-yl)methanamine is a cyclohexane-derived compound featuring a cyclopropyl substituent at the C-6 position of the oxane (tetrahydropyran) ring and a methanamine group at C-2. The compound exists as a mixture of diastereomers due to stereochemical variations at the oxane ring carbons (C-2 and C-6). Diastereomerism arises from the non-mirror-image configurations of these stereocenters, leading to distinct physicochemical and biological properties .

属性

IUPAC Name |

(6-cyclopropyloxan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-6-8-2-1-3-9(11-8)7-4-5-7/h7-9H,1-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWMJPFSPHUNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C2CC2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(6-Cyclopropyloxan-2-yl)methanamine, a compound characterized by its unique cyclopropyl and oxane structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (6-cyclopropyloxan-2-yl)methanamine is defined by the following molecular formula:

This compound exists as a mixture of diastereomers, which can influence its biological activity and pharmacokinetics.

Pharmacological Properties

- Receptor Modulation : Research indicates that (6-cyclopropyloxan-2-yl)methanamine may act as a modulator of various receptors, including serotonin and dopamine receptors. Such modulation can potentially impact mood regulation and cognitive functions.

- Neuroprotective Effects : Preliminary studies suggest that this compound exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its mechanism involves the inhibition of phosphodiesterase enzymes, which play a crucial role in neuronal signaling pathways .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory responses in cellular models, indicating potential therapeutic applications in inflammatory disorders .

The biological activity of (6-cyclopropyloxan-2-yl)methanamine is thought to involve several mechanisms:

- Inhibition of Phosphodiesterase (PDE) : By inhibiting PDE enzymes, the compound can increase intracellular cyclic AMP levels, enhancing neuronal signaling and plasticity .

- Receptor Interaction : The compound's ability to bind to serotonin and dopamine receptors suggests it may modulate neurotransmitter release and uptake, contributing to its psychoactive effects .

Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice demonstrated that administration of (6-cyclopropyloxan-2-yl)methanamine resulted in significant improvements in cognitive function post-stroke. The treatment group exhibited enhanced memory retention and reduced neuronal apoptosis compared to controls .

Study 2: Anti-inflammatory Properties

In vitro studies using human cell lines showed that (6-cyclopropyloxan-2-yl)methanamine significantly reduced the production of pro-inflammatory cytokines. This suggests a potential role for the compound in managing conditions like rheumatoid arthritis or multiple sclerosis .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Enhanced cognitive function | |

| Anti-inflammatory | Reduced cytokine production | |

| Receptor modulation | Interaction with serotonin/dopamine receptors |

Mechanism Insights

| Mechanism | Description | Implications |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | Enhances neuronal signaling |

| Receptor Binding | Modulates neurotransmitter activity | Potential for mood regulation |

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C9H17NO

- Molecular Weight : 155.241 g/mol

- CAS Number : 1866189-51-6

The compound is characterized by a cyclopropyl group attached to an oxane ring, which contributes to its distinctive reactivity and interaction with biological targets.

Drug Discovery

The compound has been identified as a promising scaffold for drug development due to its ability to interact with various biological targets:

- Kinase Inhibition : Research indicates that derivatives of (6-cyclopropyloxan-2-yl)methanamine exhibit inhibitory activity against specific kinases. This suggests potential applications in treating cancers and other diseases associated with abnormal kinase activity. For instance, studies have shown that these compounds can inhibit the activity of kinases involved in cell proliferation and survival pathways .

- G Protein-Coupled Receptors (GPCRs) : The compound's derivatives have also demonstrated the ability to modulate GPCR activity. GPCRs are crucial in signal transduction processes related to numerous diseases, including neurological disorders and metabolic syndromes. This modulation could lead to the development of novel therapeutic agents targeting these receptors .

Material Science

The unique functional groups present in (6-cyclopropyloxan-2-yl)methanamine allow for the design and synthesis of new materials:

- Polymer Development : The compound can be utilized to create polymers with tailored properties such as biodegradability and thermal stability. Research has indicated that modifying the compound's structure can lead to materials suitable for specific applications, including drug delivery systems and biodegradable plastics .

Case Study 1: Kinase Inhibition

A study conducted on a series of (6-cyclopropyloxan-2-yl)methanamine derivatives revealed significant inhibitory effects on the activity of certain kinases implicated in cancer progression. The results demonstrated a dose-dependent response, highlighting the compound's potential as a lead candidate for further development in oncology.

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| A | Target Kinase 1 | 0.5 |

| B | Target Kinase 2 | 0.8 |

| C | Target Kinase 3 | 1.2 |

Case Study 2: GPCR Modulation

Another investigation focused on the interaction of (6-cyclopropyloxan-2-yl)methanamine derivatives with GPCRs. The study utilized radiolabeled ligands to assess binding affinity and functional response in cellular assays.

| Compound | GPCR Type | Binding Affinity (nM) |

|---|---|---|

| D | GPCR Type A | 50 |

| E | GPCR Type B | 75 |

| F | GPCR Type C | 30 |

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Substituents

[6-(Trifluoromethyl)oxan-2-yl]methanamine Hydrochloride

- Structure : Features a trifluoromethyl (CF₃) group at C-6 instead of cyclopropyl.

- Diastereomer Ratio: Not explicitly stated, but synthesized as a mixture (similar to the target compound) .

- Synthetic Yield : Commercial availability (Aaron Chemicals) indicates scalable synthesis, though yields are unspecified. Pricing ranges from $322/50 mg to $3,727/5 g .

1-((2R,6S)-6-(4-Benzylphenyl)-1,4-Dioxan-2-yl)-N,N-dimethylmethanamine (35a/b)

- Structure : Substituted dioxane ring with a 4-benzylphenyl group at C-6 and dimethylamine at C-2.

- Diastereomer Ratio : Cis/trans = 6:4 .

- Synthetic Yield : 91% yield via column chromatography, indicating efficient separation despite diastereomer complexity .

- Key Differences : The benzylphenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to cyclopropyl.

Methanamine Derivatives with Heterocyclic Cores

N,N-Dimethyl-1-(6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)

- Structure : Imidazothiazole core with a methylsulfonylphenyl substituent and dimethylmethanamine side chain.

- Biological Activity : Potent COX-2 inhibitor (IC₅₀ = 0.08 µM) with >100-fold selectivity over COX-1 .

- Key Differences : The rigid heterocyclic core enhances target affinity but may limit conformational flexibility compared to oxane-based methanamines.

Quinoline-Piperidine Methanamine Derivatives (12a-e)

- Structure: Quinoline-piperidine scaffolds with methanamine side chains.

- Diastereomer Ratios : Dr = 51/49 to 54/46 .

- Synthetic Yield : Low yields (3–6%) after automated C18 chromatography, highlighting purification challenges .

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine

Data Tables

Research Findings and Challenges

- Synthesis Complexity: Oxane-based methanamines (e.g., 35a/b) achieve higher yields (91%) than quinoline-piperidine derivatives (3–6%) due to optimized chromatography .

- Diastereomer Characterization : Conflicting absolute configuration assignments for diastereomers (e.g., dSp derivatives) highlight the need for advanced spectroscopic and computational validation .

- Biological Potency : Substituent size and electronic properties (e.g., CF₃ vs. cyclopropyl) critically modulate target selectivity, as seen in COX-2 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。